1-(2-Fluorophenyl)pyrazolidine-3,5-dione
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Overview
Description
1-(2-Fluorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a pyrazolidine ring substituted with a fluorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)pyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization with diethyl malonate under acidic conditions . This reaction proceeds through the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to yield the desired pyrazolidine-3,5-dione.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, often optimized for higher yields and purity. The use of catalysts such as magnesium acetylacetonate in aqueous medium has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)pyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidine-3,5-dione core.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Oxyphenbutazone: Another anti-inflammatory drug with a similar structure.
Uniqueness: 1-(2-Fluorophenyl)pyrazolidine-3,5-dione stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other pyrazolidine-3,5-dione derivatives .
Properties
Molecular Formula |
C9H7FN2O2 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
1-(2-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7FN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
InChI Key |
QUCWETQKCFSTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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